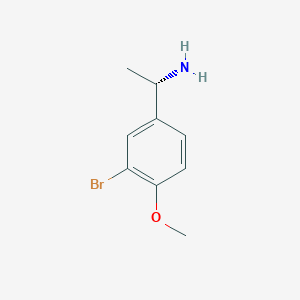

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYLWSUKSYAEEN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233530 | |

| Record name | (αS)-3-Bromo-4-methoxy-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212252-44-2 | |

| Record name | (αS)-3-Bromo-4-methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212252-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-3-Bromo-4-methoxy-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Enantioselective Synthesis of 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Amine

Asymmetric Catalytic Strategies for the Formation of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Direct asymmetric synthesis from a prochiral precursor is often the most atom-economical and efficient route to a single enantiomer. These methods involve the creation of the chiral center through the influence of a chiral catalyst, which can be a metal complex, a small organic molecule, or an enzyme.

Chiral Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 3-bromo-4-methoxyacetophenone

Asymmetric hydrogenation and transfer hydrogenation are powerful and widely used industrial methods for the reduction of prochiral ketones to chiral alcohols, which can then be converted to amines, or for the direct reductive amination of ketones. acs.org These reactions typically employ ruthenium, rhodium, or iridium complexes coordinated to chiral ligands.

Asymmetric Hydrogenation (AH): In this process, molecular hydrogen (H₂) is used as the reductant. Chiral catalysts, such as those based on Ruthenium-BINAP systems, have demonstrated high efficacy in the reduction of various substituted acetophenones. For the synthesis of the target amine, this would involve the asymmetric hydrogenation of 3-bromo-4-methoxyacetophenone to the corresponding chiral alcohol, (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol, followed by conversion of the hydroxyl group to an amine with retention of stereochemistry.

Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in place of pressurized hydrogen gas, which can simplify experimental setups. researchgate.net Chiral Ru(II) complexes, particularly those with N-tosylated diamine ligands like (R,R)-TsDPEN, are highly effective catalysts. researchgate.net These catalysts facilitate the stereoselective transfer of a hydride to the ketone, yielding the chiral alcohol with high enantiomeric excess. While specific studies on 3-bromo-4-methoxyacetophenone are not extensively detailed in peer-reviewed literature, the successful reduction of structurally similar para-substituted α-fluoroacetophenones using a [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN system highlights the potential of this methodology. researchgate.net

Table 1: Representative Asymmetric Transfer Hydrogenation of Substituted Ketones Data based on analogous reactions reported in the literature.

| Catalyst System | Substrate | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-methylpyridine | H₂ / NH₄TFA | >99 | >99.9 (R) |

| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | p-Chloro-α-fluoroacetophenone | HCOOH/Et₃N | - | 97.5 (S) |

| Chiral Ferrocene-tethered Ru-diamine | Acetophenone | HCOOH/Et₃N | 99 | 99 (R) |

Organocatalytic Asymmetric Reductive Amination Leading to this compound

Organocatalysis offers a metal-free alternative for asymmetric synthesis, avoiding concerns of heavy metal contamination in the final product. rsc.org The direct asymmetric reductive amination of ketones is a highly convergent strategy that combines a ketone, an amine source, and a reducing agent in a single step under the influence of a chiral organocatalyst.

This transformation is commonly catalyzed by chiral Brønsted acids, such as BINOL-derived phosphoric acids. rsc.org The catalyst activates the intermediate imine, formed in situ from 3-bromo-4-methoxyacetophenone and an amine source (e.g., ammonia (B1221849) or an ammonia surrogate), towards reduction by a hydride donor. Hantzsch esters are frequently used as mild and effective hydride sources in these reactions. This approach has been successfully applied to a wide range of substituted acetophenones, demonstrating high yields and excellent enantioselectivities. rsc.orgresearchgate.net The reaction proceeds through a ternary complex of the chiral phosphate, the iminium ion, and the Hantzsch ester, allowing for precise stereochemical control.

Table 2: Organocatalytic Asymmetric Reductive Amination of Acetophenone Derivatives Data based on analogous reactions reported in the literature.

| Catalyst | Ketone Substrate | Amine Source | Hydride Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Acetophenone | p-Methoxyaniline | Hantzsch Ester | 87 | 94 |

| Chiral Phosphoric Acid | 4-Chloroacetophenone | p-Methoxyaniline | Hantzsch Ester | 91 | 96 |

| Chiral Phosphoric Acid | 3-Methoxyacetophenone | p-Methoxyaniline | Hantzsch Ester | 86 | 93 |

Enantioselective Biocatalytic Approaches to this compound

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions. For the synthesis of chiral amines, transaminases and reductases are particularly powerful tools.

Amine transaminases (ATAs), also known as ω-transaminases, catalyze the transfer of an amino group from a donor molecule (such as isopropylamine) to a prochiral ketone acceptor. nih.gov This method directly converts 3-bromo-4-methoxyacetophenone into the desired this compound in a single, highly enantioselective step. The reaction co-produces a simple ketone (e.g., acetone (B3395972) from isopropylamine), which can be removed to drive the reaction equilibrium towards the product. mdpi.com

A wide range of ATAs have been discovered and engineered to accept bulky substrates, making them suitable for the synthesis of complex pharmaceutical intermediates. nih.gov For instance, an amine transaminase from Ruegeria pomeroyi has been successfully used in the continuous synthesis of the closely related (S)-1-(3-methoxyphenyl)ethylamine, achieving high conversion and enantioselectivity. mdpi.com This demonstrates the high potential of ATAs for the efficient and green synthesis of the target compound.

Table 3: Transaminase-Mediated Asymmetric Synthesis of Chiral Amines Data based on analogous reactions reported in the literature.

| Enzyme Source / Name | Ketone Substrate | Amine Donor | Yield / Conversion | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ruegeria pomeroyi ATA | 3-Methoxyacetophenone | Isopropylamine | High Conversion | >99 (S) |

| ATA-025 | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | 77% Yield | >98.5 (R) |

| Engineered ω-TA | 4'-(Trifluoromethyl)acetophenone | Isopropylamine | >99% Conversion | >99 (S) |

Enzymatic reduction offers another biocatalytic route. Ketoreductases (KREDs) can asymmetrically reduce the carbonyl group of 3-bromo-4-methoxyacetophenone to the corresponding (S)-alcohol with very high enantioselectivity. This chiral alcohol can then be chemically converted to the target amine. Alternatively, imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the reduction of an imine formed in situ from the ketone and an amine source, directly yielding the chiral amine product. researchgate.net This latter approach is particularly attractive as a direct biocatalytic reductive amination.

Classical and Dynamic Kinetic Resolution Techniques for Racemic 1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Resolution techniques start with a racemic mixture of the amine and selectively separate one enantiomer.

Classical Kinetic Resolution (KR): In kinetic resolution, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity. The maximum theoretical yield for the desired product is 50%. Lipase-catalyzed acylation is a common and effective method for the kinetic resolution of racemic amines. almacgroup.com For example, an immobilized lipase (B570770) such as Candida antarctica Lipase B (CALB) can selectively acylate the (R)-enantiomer of racemic 1-(3-bromo-4-methoxyphenyl)ethan-1-amine, allowing for the isolation of the unreacted (S)-enantiomer. The choice of acyl donor (e.g., ethyl acetate, isopropyl acetate) and solvent is critical for achieving high selectivity. mdpi.commdpi.com

Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution overcomes the 50% yield limitation of classical KR by combining the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. organic-chemistry.orgnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. nih.gov

A highly effective DKR system for primary amines combines a lipase (e.g., CALB) for the resolution step with a ruthenium complex (e.g., Shvo's catalyst) for the racemization of the amine. organic-chemistry.orgkoreascience.kr The lipase selectively acylates one enantiomer, which is then removed from the racemization equilibrium. The remaining enantiomer is continuously racemized by the metal catalyst, providing a constant supply of the reactive enantiomer for the enzyme. This chemoenzymatic approach has been successfully applied to a variety of benzylic amines, affording the corresponding amides in high yields and excellent enantiomeric excess. organic-chemistry.orgnih.govorganic-chemistry.org

Table 4: Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Data based on analogous reactions reported in the literature.

| Racemic Amine | Racemization Catalyst | Resolution Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1-Phenylethylamine (B125046) | Shvo's Catalyst | CALB | Isopropyl Acetate | 92 | >99 |

| 1-(4-Chlorophenyl)ethylamine | Shvo's Catalyst | CALB | Isopropyl Acetate | 94 | >99 |

| 1-(4-Methoxyphenyl)ethylamine | Shvo's Catalyst | CALB | Isopropyl Acetate | 91 | >99 |

Diastereomeric Salt Formation for the Chiral Resolution of 1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Classical resolution via the formation of diastereomeric salts remains a widely practiced and industrially viable method for separating enantiomers. This technique relies on the reaction of a racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Design and Screening of Chiral Resolving Agents for this compound

The success of a diastereomeric salt resolution is highly dependent on the choice of the chiral resolving agent. For the resolution of basic compounds like 1-(3-bromo-4-methoxyphenyl)ethan-1-amine, chiral acids are the resolving agents of choice. A systematic screening process is typically employed to identify the optimal resolving agent and conditions for a given racemic mixture.

Commonly employed chiral resolving agents for primary amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. 20.210.105 For phenylethylamine derivatives, derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), have proven to be particularly effective. nih.gov The selection process involves evaluating the ability of various chiral acids to form crystalline salts with the racemic amine in different solvents. The efficiency of the resolution is assessed by the yield and the enantiomeric excess (ee) of the desired enantiomer obtained from the less soluble diastereomeric salt.

A typical screening process would involve reacting the racemic 1-(3-bromo-4-methoxyphenyl)ethan-1-amine with a sub-stoichiometric amount (often 0.5 equivalents) of a series of chiral acids in various solvents. onyxipca.com The resulting crystalline salts are then isolated and the enantiomeric excess of the amine is determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

| Chiral Resolving Agent | Solvent System | Typical Observations |

| L-(+)-Tartaric Acid | Methanol, Ethanol (B145695) | Often forms crystalline salts, variable enantiomeric enrichment. |

| O,O'-Dibenzoyl-L-tartaric acid | Acetone, Ethyl Acetate | Frequently provides good chiral discrimination for phenylethylamines. |

| O,O'-Di-p-toluoyl-L-tartaric acid | Acetonitrile, Isopropanol | Known for high resolving power with aromatic amines. |

| (S)-(+)-Mandelic Acid | Water/Ethanol mixtures | Can be effective, solubility of salts is a key factor. |

| (1S)-(+)-10-Camphorsulfonic Acid | Various organic solvents | Strong acid, forms stable salts, effectiveness is substrate-dependent. |

Crystallization Engineering and Optimization for Enantiomeric Enrichment of this compound

Once a promising chiral resolving agent and solvent system have been identified, the crystallization process must be carefully engineered and optimized to maximize the yield and enantiomeric purity of the desired diastereomeric salt. Key parameters that are manipulated during this optimization phase include:

Supersaturation: The level of supersaturation is a critical driving force for crystallization. It can be controlled by adjusting the concentration of the solutes, the temperature profile (cooling rate), and the addition of anti-solvents.

Temperature: The solubility of the diastereomeric salts is temperature-dependent. A carefully controlled cooling profile can selectively crystallize the less soluble diastereomer.

Solvent Composition: The choice of solvent or solvent mixture significantly impacts the solubility difference between the diastereomeric salts. A solvent that maximizes this difference is ideal.

Seeding: The introduction of seed crystals of the desired pure diastereomeric salt can control the crystal size distribution and prevent spontaneous nucleation of the more soluble diastereomer.

Agitation: The stirring rate affects mass transfer and can influence crystal growth and purity.

The optimization process often involves a Design of Experiments (DoE) approach to systematically investigate the effects of these parameters and their interactions. The goal is to identify a robust and reproducible crystallization process that consistently delivers the (S)-amine with high enantiomeric excess. After isolation, the diastereomerically pure salt is treated with a base to liberate the free this compound.

Chemoenzymatic Dynamic Kinetic Resolution for Enhanced Yields of this compound

While classical resolution is effective, the maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) has emerged as a powerful strategy. DKR combines the enantioselective transformation of one enantiomer with the in situ racemization of the unreacted enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product.

Chemoenzymatic DKR of amines typically involves the use of a lipase for the enantioselective acylation of one enantiomer and a metal catalyst for the racemization of the remaining amine. Lipase B from Candida antarctica (CALB) is a commonly used enzyme for the kinetic resolution of primary amines, demonstrating high enantioselectivity in the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

For the racemization of the unacylated (S)-amine back to the racemate, various transition metal catalysts have been employed. Palladium-based catalysts, such as palladium nanoparticles supported on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF), and ruthenium complexes have shown high efficiency in the racemization of benzylic amines under conditions compatible with the enzymatic reaction.

| Enzyme | Racemization Catalyst | Acylating Agent | Solvent | Typical Yield of (S)-Amide | Typical ee of (S)-Amide |

| Candida antarctica Lipase B (CALB) | Pd-AmP-MCF | Isopropyl 2-methoxyacetate | Toluene | >90% | >99% |

| Candida antarctica Lipase B (CALB) | Shvo's catalyst (a ruthenium complex) | Ethyl acetate | Toluene | High | >99% |

| Lipase from Burkholderia cepacia | Palladium on charcoal | Isopropyl 2-ethoxyacetate | 2-Methyl-2-butanol | Moderate to Good | High |

Multi-Component Reactions (MCRs) and Cascade Processes for Accessing the this compound Core

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov Similarly, cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, can rapidly build molecular complexity from simple precursors. 20.210.105

While specific MCRs or cascade reactions for the direct asymmetric synthesis of this compound are not prominently reported in the literature, general strategies for the synthesis of chiral benzylic amines through such approaches can be envisioned.

One potential MCR approach is the Strecker reaction, which involves the reaction of an aldehyde (3-bromo-4-methoxybenzaldehyde), an amine source (e.g., ammonia), and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form an α-aminonitrile, which can then be hydrolyzed and reduced to the desired amine. The use of a chiral catalyst, such as a chiral thiourea (B124793) derivative, can induce enantioselectivity in the initial addition step.

Cascade reactions for the synthesis of chiral amines often involve an initial enantioselective addition to a carbon-carbon or carbon-nitrogen double bond, followed by one or more cyclization or rearrangement steps. For instance, a cascade reaction could be initiated by the asymmetric addition of a nucleophile to a substituted styrene (B11656) derivative, followed by an intramolecular amination. The development of such a cascade for the synthesis of the this compound core would represent a highly efficient and convergent approach.

Flow Chemistry Applications in the Continuous Synthesis of this compound

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. nih.gov The application of flow chemistry to the synthesis of chiral amines, including this compound, holds significant promise for developing more efficient and sustainable manufacturing processes.

A particularly powerful application of flow chemistry in this context is the implementation of chemoenzymatic DKR in a continuous-flow setup. In such a system, the racemic amine, acylating agent, and a hydrogen source for the racemization catalyst are continuously pumped through a packed-bed reactor containing the immobilized enzyme and the heterogeneous racemization catalyst. The product stream, containing the acylated amine and other components, is then collected at the outlet.

This continuous-flow approach offers several advantages over batch DKR:

Improved Efficiency: The high surface area-to-volume ratio in microreactors enhances reaction rates.

Facile Catalyst Recycling: The use of immobilized enzymes and heterogeneous racemization catalysts allows for their easy separation from the product stream and continuous reuse.

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved reproducibility and optimization.

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents or exothermic reactions.

A study on the lipase-mediated DKR of various benzylic amines has demonstrated the feasibility of a fully continuous-flow system. acs.org This system utilized a sol-gel immobilized CALB as the biocatalyst and palladium on 3-aminopropyl-functionalized silica (B1680970) as the racemization catalyst, achieving good to moderate yields with excellent enantiomeric excesses. acs.org

| Flow Reactor Setup | Catalyst System | Substrate | Residence Time | Conversion | Enantiomeric Excess (ee) |

| Packed-Bed Reactor | Immobilized CALB and Pd/SiO2 | Racemic 1-phenylethan-1-amine | Variable | High | >99% |

| Microreactor System | Immobilized Lipase and Ru complex | Racemic benzylic amines | Optimized | Good | >98% |

Stereochemical Characterization and Mechanistic Insights in 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Amine Synthesis

Advanced Analytical Methodologies for Enantiopurity Determination of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

The precise determination of the enantiomeric excess (e.e.) of this compound is crucial for its application. Several sophisticated analytical techniques are employed for this purpose, each offering unique advantages in terms of sensitivity, accuracy, and the nature of the information provided.

Chiral stationary phase (CSP) chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively utilized for the analysis of this compound.

The development of a robust chiral HPLC method often involves screening a variety of CSPs. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are particularly versatile and widely used. For a primary amine like this compound, a typical starting point would be a column like the Daicel CHIRALPAK® AD-H or OD-H. The mobile phase composition is critical for achieving optimal separation and is empirically determined. A mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695) is commonly employed. For basic compounds like amines, the addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP.

| Parameter | Condition |

|---|---|

| Column | Daicel CHIRALPAK OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Retention Time (S)-enantiomer | ~8.5 min |

| Retention Time (R)-enantiomer | ~10.2 min |

For chiral GC analysis, derivatization of the amine is often necessary to improve its volatility and chromatographic behavior. Acylation with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy. The resulting trifluoroacetamide (B147638) is then analyzed on a GC equipped with a chiral capillary column, typically coated with a cyclodextrin-based stationary phase.

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity. In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, diastereomeric complexes are formed, which have distinct NMR spectra.

Chiral Derivatizing Agents (CDAs) react with the amine functionality of this compound to form a covalent bond, resulting in a pair of diastereomers. A commonly used CDA for primary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The resulting diastereomeric amides exhibit different chemical shifts, particularly for protons close to the newly formed stereocenter. The enantiomeric excess can then be calculated by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum.

Chiral Shift Reagents (CSRs) , also known as chiral solvating agents, form non-covalent diastereomeric complexes with the analyte. These reagents are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). The interaction with the paramagnetic lanthanide ion induces significant shifts in the NMR spectrum, and the magnitude of these shifts is different for each enantiomer, allowing for their differentiation and quantification.

| Proton | Chemical Shift (ppm) for (S,R)-diastereomer | Chemical Shift (ppm) for (R,R)-diastereomer | Δδ (ppm) |

|---|---|---|---|

| -OCH₃ (Mosher's) | 3.54 | 3.58 | 0.04 |

| -CH(NH)- | 5.12 | 5.08 | 0.04 |

| -CH₃ (amine) | 1.55 | 1.59 | 0.04 |

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of a chiral molecule.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimentally measured VCD spectrum of an enantiomerically pure sample of 1-(3-bromo-4-methoxyphenyl)ethan-1-amine with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned. A positive or negative correlation between the experimental and calculated spectra for the (S)-configuration confirms the absolute stereochemistry.

ORD measures the change in optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, particularly the sign and position of the Cotton effect (a characteristic feature in the vicinity of an absorption band), is characteristic of the absolute configuration. Similar to VCD, the experimental ORD curve can be compared with theoretical predictions to determine the absolute configuration of this compound.

Detailed Mechanistic Studies of Enantioselective Pathways to this compound

Understanding the mechanism of an enantioselective reaction is crucial for optimizing its efficiency and selectivity. Computational and experimental methods are employed to probe the reaction pathways leading to this compound.

In asymmetric catalysis, the enantioselectivity is determined by the difference in the activation energies of the transition states leading to the (S) and (R) enantiomers. Computational chemistry, particularly DFT, is a powerful tool for modeling these transition states.

For a hypothetical asymmetric reductive amination of 3-bromo-4-methoxyacetophenone to produce this compound using a chiral catalyst, the following steps would be taken in a computational study:

Reactant and Catalyst Modeling: The 3D structures of the ketone, the amine source, the reducing agent, and the chiral catalyst are built and optimized.

Transition State Searching: The potential energy surface of the reaction is explored to locate the transition states for the formation of both the (S) and (R) products. This is a computationally intensive process that involves identifying the saddle points on the energy landscape.

Energy Calculation and Analysis: The relative energies of the diastereomeric transition states are calculated. The transition state with the lower energy corresponds to the major enantiomer formed. The difference in activation energies (ΔΔG‡) can be related to the predicted enantiomeric excess.

By analyzing the geometry of the transition states, key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate and the chiral catalyst that are responsible for the stereochemical outcome can be identified.

Kinetic Isotope Effects (KIEs) are a valuable experimental tool for elucidating reaction mechanisms. A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.

For the synthesis of this compound, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected for the rate-determining step if it involves the cleavage of a C-H bond. For instance, in an asymmetric transfer hydrogenation, if the transfer of a hydride from the reducing agent is the slowest step, replacing this hydrogen with deuterium would slow down the reaction. The magnitude of the KIE can provide information about the geometry of the transition state.

A reaction coordinate analysis, often performed computationally, maps the energy of the system as it progresses from reactants to products along the lowest energy path. This analysis, in conjunction with experimental KIE data, can provide a detailed picture of the bond-breaking and bond-forming events that occur during the reaction, further refining the understanding of the reaction mechanism. For example, a significant bromine kinetic isotope effect (k⁷⁹Br/k⁸¹Br) could indicate that the C-Br bond is involved in the rate-determining step of a hypothetical reaction pathway, though this is less common for the synthesis of this specific amine.

Application of 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Amine As a Chiral Precursor in Complex Molecule Synthesis

Derivatization of the Amine Functionality of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine for Chiral Auxiliary and Ligand Development

Synthesis of Chiral Ligands for Asymmetric Catalysis from this compound

Chiral ligands are organic molecules that can bind to a metal center, creating a chiral catalyst that can stereoselectively transform a prochiral substrate into a single enantiomer of the product. The amine functionality of this compound is a versatile handle for the construction of various classes of chiral ligands, including Schiff bases and phosphine-containing ligands.

One of the most straightforward methods to derive a ligand from a primary amine is through the formation of a Schiff base (or imine) by condensation with an aldehyde or ketone. For example, reacting this compound with a salicylaldehyde (B1680747) derivative could yield a chiral tridentate Schiff base ligand. The resulting ligand could then be complexed with a transition metal, such as copper or titanium, to generate a catalyst for asymmetric reactions like aldol (B89426) additions or Michael reactions. The steric bulk and electronic nature of the 3-bromo-4-methoxyphenyl group would be expected to play a crucial role in the stereochemical outcome of the catalyzed reaction.

Furthermore, the amine can serve as a scaffold for the introduction of phosphine (B1218219) moieties, leading to the formation of P,N-ligands. These ligands have proven to be highly effective in a range of asymmetric hydrogenations and cross-coupling reactions. dicp.ac.cn A potential synthetic route could involve the reaction of this compound with chlorodiphenylphosphine (B86185) in the presence of a base. The resulting aminophosphine (B1255530) could then be used to generate rhodium or iridium catalysts for asymmetric hydrogenation.

Below is a hypothetical data table illustrating the potential application of a Schiff base ligand derived from this compound in an asymmetric Michael addition.

Table 1: Hypothetical Performance of a Chiral Schiff Base Ligand in an Asymmetric Michael Addition

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Chalcone | 5 | Toluene | 92 | 85 |

| 2 | Cyclohexenone | 5 | THF | 88 | 90 |

Chiral Auxiliaries Derived from this compound for Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed. Chiral amines are frequently used as auxiliaries, often after being converted into amides.

This compound can be readily converted into a chiral auxiliary by acylation with a carboxylic acid derivative. This resulting amide can then be used to control the stereochemistry of enolate reactions. For instance, the enolate can be generated by treatment with a strong base like lithium diisopropylamide (LDA). The subsequent reaction of this chiral enolate with an electrophile, such as an alkyl halide or an aldehyde, would proceed with a high degree of diastereoselectivity. The steric hindrance provided by the 3-bromo-4-methoxyphenyl group on the auxiliary would effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered side.

This strategy is analogous to the well-established use of pseudoephedrine and pseudoephenamine as chiral auxiliaries in asymmetric alkylations and aldol reactions. nih.govharvard.edu After the diastereoselective reaction, the chiral auxiliary can be cleaved, for example by hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary for reuse.

The following interactive data table provides hypothetical results for a diastereoselective alkylation using a chiral auxiliary derived from this compound.

Table 2: Hypothetical Results of a Diastereoselective Alkylation Using a Chiral Auxiliary

| Entry | Electrophile | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Benzyl bromide | LDA | -78 | 95 | 95:5 |

| 2 | Methyl iodide | LHMDS | -78 | 98 | 98:2 |

Computational and Theoretical Investigations of 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Amine and Its Reactivity

Quantum Chemical Studies on Conformation, Chirality, and Electronic Structure of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For this compound, these studies can predict its most stable three-dimensional arrangements (conformations) and provide a detailed picture of its electronic characteristics.

Table 1: Hypothetical Relative Energies of Staggered Conformers of this compound

| Conformer | Dihedral Angle (Br-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 0.85 |

| C | -60° (gauche) | 1.20 |

This interactive table presents hypothetical data from DFT calculations to illustrate the energetic differences between possible spatial arrangements.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For this compound, the MEP map would show electron-rich regions (negative potential) around the nitrogen of the amine group and the oxygen of the methoxy (B1213986) group, indicating their role as sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, electron-deficient regions (positive potential) would be located around the amine hydrogens.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 0.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 6.0 eV | Correlates with chemical stability and reactivity |

This interactive table displays predicted electronic data derived from DFT calculations, offering insights into the molecule's chemical behavior.

Molecular Dynamics Simulations and Docking Studies for Understanding Interactions with Catalytic Sites (focused on synthetic reactivity)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (a ligand) and a larger receptor, such as an enzyme or a metal catalyst. japsonline.comnih.gov These methods are particularly useful for understanding the role of chiral amines in biocatalysis or organometallic catalysis.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. japsonline.com For this compound, docking studies could be used to model its interaction with the active site of an enzyme like a transaminase or an imine reductase. The results, often expressed as a docking score, can suggest the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. researchgate.net

Table 3: Illustrative Docking Results for this compound with a Catalytic Site

| Parameter | Result | Details |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interactions | Hydrogen bond | The amine group (-NH2) acts as a hydrogen bond donor to an Aspartate residue in the active site. |

| Hydrophobic interaction | The substituted phenyl ring interacts with Phenylalanine and Leucine residues. | |

| Halogen bond | The bromine atom may form a stabilizing halogen bond with a carbonyl oxygen in the protein backbone. |

This interactive table provides a hypothetical summary of a docking study, detailing the nature of the interactions between the chiral amine and a representative enzyme active site.

Following docking, Molecular Dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex over time. chemrxiv.orgmdpi.com An MD simulation calculates the motion of atoms in the system, offering insights into the stability of the docked pose, the flexibility of the active site, and the role of solvent molecules. nih.gov This information is crucial for understanding how the catalyst facilitates a specific reaction and why it might favor one stereochemical outcome over another.

Prediction of Stereoselectivity in Reactions Involving this compound via DFT Calculations

One of the most significant applications of computational chemistry in synthesis is the prediction of stereoselectivity. Chiral amines like this compound can be used as chiral auxiliaries or as precursors to chiral catalysts. DFT calculations can be employed to model the transition states of competing reaction pathways that lead to different stereoisomeric products. nih.gov

By calculating the Gibbs free energy of activation (ΔG‡) for each diastereomeric transition state, chemists can predict which product will be formed preferentially. The transition state with the lower energy will correspond to the faster reaction rate and thus the major product. The difference in activation energies (ΔΔG‡) between the two pathways can be used to quantitatively predict the enantiomeric or diastereomeric excess of the reaction.

Consider a hypothetical reaction where this chiral amine is used to direct the addition of a nucleophile. Two possible transition states, TS1 (leading to Product A) and TS2 (leading to Product B), would be modeled.

Table 4: Hypothetical DFT Results for Predicting Stereoselectivity

| Transition State | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Major Product | Predicted Diastereomeric Excess (d.e.) |

|---|---|---|---|

| TS1 (pro-A) | 0.0 | Product A | 95% |

| TS2 (pro-B) | 2.2 |

This interactive table illustrates how the calculated energy difference between two competing transition states can be used to predict the stereochemical outcome of a reaction.

These theoretical predictions are invaluable for rational catalyst design and the optimization of reaction conditions to achieve high stereoselectivity, reducing the need for extensive experimental screening. nih.gov

Process Development and Sustainable Synthesis of 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Amine

Green Chemistry Principles Applied to the Synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine

The synthesis of this compound can be approached through various methods, with a significant focus on asymmetric synthesis to avoid the waste generated by classical resolution of racemates. Green chemistry principles provide a framework for evaluating and optimizing these synthetic routes.

A highly efficient and atom-economical approach to this compound is the direct asymmetric reductive amination (DARA) of the corresponding prochiral ketone, 3-bromo-4-methoxyacetophenone. This one-step method, if catalyzed efficiently, can generate the desired chiral amine with water as the only byproduct, aligning perfectly with the tenets of green chemistry. acs.org Biocatalytic methods, employing enzymes such as transaminases or engineered amine dehydrogenases, offer a promising green alternative, often proceeding with high enantioselectivity under mild, aqueous conditions. nih.govrsc.org

A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents. For the production of this compound, research into solvent-free and aqueous reaction media is paramount.

Solvent-Free Reductive Amination: Solvent-free, or neat, conditions for reductive amination reactions have been reported for the synthesis of other chiral amines and could be applicable here. sigmaaldrich.com Such a process would involve the direct reaction of 3-bromo-4-methoxyacetophenone with an ammonia (B1221849) source and a reducing agent, in the presence of a suitable chiral catalyst, without any solvent. This approach dramatically reduces the process mass intensity (PMI) and eliminates solvent-related waste streams and hazards.

Aqueous Medium Reactions: Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. The use of water as a solvent for the asymmetric synthesis of chiral amines is an active area of research. Biocatalytic approaches using enzymes like imine reductases (IREDs) or transaminases are particularly well-suited to aqueous media. rsc.org For instance, a transaminase could be used to convert 3-bromo-4-methoxyacetophenone to the desired amine using an amino donor in an aqueous buffer. This not only provides a green solvent system but can also simplify downstream processing.

The table below illustrates a conceptual comparison of different solvent systems for the synthesis of this compound.

| Solvent System | Advantages | Disadvantages |

| Traditional Organic Solvent (e.g., Toluene, Methanol) | Good solubility for reactants and catalysts. | Volatile, flammable, potentially toxic, contributes to waste. |

| Aqueous Medium | Non-toxic, non-flammable, abundant, sustainable. | Potential for low solubility of organic substrates, catalyst stability issues. |

| Solvent-Free (Neat) | Eliminates solvent waste, high reactant concentration. | High viscosity, potential for heat transfer issues, catalyst deactivation. |

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the "greenness" of a synthetic process. sheldon.nl Atom economy calculates the proportion of reactant atoms that are incorporated into the final product, while the E-Factor measures the total mass of waste generated per kilogram of product. hep.com.cn

A hypothetical comparison of two synthetic routes to this compound is presented below to illustrate these concepts.

Route A: Classical Resolution This route involves the synthesis of a racemic mixture of 1-(3-bromo-4-methoxyphenyl)ethan-1-amine followed by resolution with a chiral resolving agent, such as tartaric acid. While effective, this method has a theoretical maximum yield of 50% for the desired enantiomer, leading to poor atom economy and a high E-Factor.

Route B: Asymmetric Reductive Amination This route involves the direct conversion of 3-bromo-4-methoxyacetophenone to the desired (S)-enantiomer using a chiral catalyst. This approach has a theoretical yield of 100% and high atom economy.

The following table provides a simplified, hypothetical analysis of these two routes.

| Metric | Route A: Classical Resolution | Route B: Asymmetric Reductive Amination |

| Theoretical Atom Economy | < 50% (due to discarding the unwanted enantiomer) | ~100% (ideal, only water as byproduct) |

| Anticipated E-Factor | High (typically >25-100 in pharmaceuticals) syrris.com | Low (potentially <5-10) |

| Key Waste Streams | Unwanted enantiomer, resolving agent, solvents for crystallization and separation. | Catalyst, unreacted starting materials, byproducts from reductant. |

Optimizing synthetic routes to maximize atom economy and minimize the E-Factor is a central goal in the process development of this compound.

Engineering Aspects of Scalable and Efficient Production of this compound

Scaling up the synthesis of a chiral amine from the laboratory to an industrial scale presents numerous engineering challenges. Efficient and safe production requires careful consideration of reactor design, process control, and downstream processing.

For a catalytic hydrogenation process like asymmetric reductive amination, a stirred-tank reactor or a fixed-bed reactor could be employed. The choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the reaction kinetics. Continuous flow reactors are also gaining traction in the pharmaceutical industry as they can offer better control over reaction parameters, improved safety, and potential for process intensification. vapourtec.com

Process control is critical to ensure high yield and enantioselectivity. Key parameters to monitor and control include temperature, pressure (for hydrogenations), pH (for aqueous reactions), and reactant concentrations. Process Analytical Technology (PAT) can be implemented to monitor the reaction in real-time, allowing for adjustments to maintain optimal conditions.

Downstream processing for the isolation and purification of this compound must also be designed for efficiency and sustainability. This may involve extraction, crystallization, and filtration steps. The choice of solvents and the design of solvent recovery systems are crucial for minimizing the environmental impact of this stage of the process.

Recovery and Recycling of Catalysts and Reagents in this compound Synthesis

The catalysts used in asymmetric synthesis are often complex and expensive, making their recovery and recycling a key factor in the economic and environmental sustainability of the process. rsc.org

For homogeneous catalysts, which are dissolved in the reaction medium, recovery can be challenging. Techniques such as membrane filtration or precipitation of the catalyst may be employed. An alternative approach is the use of biphasic systems where the catalyst resides in a separate phase (e.g., an aqueous or fluorous phase) that can be easily separated from the product phase.

Heterogeneous catalysts, which are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction), are generally easier to recover by simple filtration or centrifugation. metu.edu.tr The catalyst can then be washed and reused in subsequent batches. Catalyst immobilization, where a homogeneous catalyst is anchored to a solid support, is a powerful strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of recovery of heterogeneous catalysts.

The table below summarizes potential catalyst recovery strategies.

| Catalyst Type | Recovery Method | Advantages | Disadvantages |

| Homogeneous | Membrane filtration, precipitation, biphasic systems. | High activity and selectivity. | Often difficult and costly to separate from the product. |

| Heterogeneous | Filtration, centrifugation. | Easy to separate and recycle. | May have lower activity or selectivity compared to homogeneous counterparts. |

| Immobilized | Filtration, centrifugation. | Combines advantages of homogeneous and heterogeneous catalysts. | Potential for catalyst leaching, reduced activity upon immobilization. |

Emerging Trends and Future Research Directions for 1s 1 3 Bromo 4 Methoxyphenyl Ethan 1 Amine

Development of Next-Generation Chiral Catalysts for Ultra-High Enantioselectivity in (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine Synthesis

The synthesis of enantiopure amines like this compound is most efficiently achieved through asymmetric catalysis. The primary route involves the asymmetric reductive amination of the corresponding ketone, 1-(3-bromo-4-methoxyphenyl)ethanone (B1268460). Future research is centered on developing novel catalysts that offer near-perfect enantioselectivity (>99% enantiomeric excess, or ee), high turnover numbers, and broad applicability under mild conditions.

Transition Metal Catalysis: Ruthenium- and Copper-based catalysts have shown exceptional promise in the asymmetric synthesis of chiral amines. For instance, ruthenium complexes with chiral phosphine (B1218219) ligands, such as Ru(OAc)₂{(S)-binap} and Ru(OAc)₂((R)-dm-segphos), have been used for the direct asymmetric reductive amination of various ketones, achieving enantioselectivities ranging from 94% to over 99% ee. nih.govnih.govacs.orgacs.org Similarly, copper(II) complexes with bis(oxazoline) ligands (Cu(II)-Box) are effective for producing chiral benzylic amines with excellent enantioselectivities, often up to 99% ee. nih.gov The development of next-generation catalysts will likely involve fine-tuning the electronic and steric properties of these ligands to maximize selectivity for substrates like 1-(3-bromo-4-methoxyphenyl)ethanone.

Biocatalysis: Enzyme-catalyzed synthesis represents a green and highly selective alternative. Engineered biocatalysts, particularly ω-transaminases (ω-TA), amine dehydrogenases (AmDHs), and oxidases, are at the forefront of this trend. nih.govnih.govtandfonline.com Through techniques like directed evolution and computational redesign, enzymes are being developed with enhanced stability, broader substrate scope, and improved catalytic efficiency. nih.govresearchgate.net An engineered ω-transaminase could potentially convert 1-(3-bromo-4-methoxyphenyl)ethanone directly into the desired (1S)-amine with near-perfect enantioselectivity, using a simple amine donor.

Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful metal-free catalysts for asymmetric reactions involving imines. chemrxiv.org In the context of synthesizing the target amine, a CPA could catalyze the asymmetric reduction of an intermediate N-protected imine. Future research will focus on creating more robust and active CPA catalysts that can operate at low catalyst loadings while maintaining ultra-high enantioselectivity.

| Catalyst Class | Specific Catalyst/Ligand Example | Reaction Type | Reported Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| Transition Metal (Ruthenium) | Ru(OAc)₂{(S)-binap} | Asymmetric Reductive Amination | 94.6 to >99.9 | nih.govacs.orgacs.org |

| Transition Metal (Copper) | Copper(II)-(S)-Ph-Box | Aza-Friedel–Crafts Addition | up to 99 | nih.gov |

| Transition Metal (Nickel) | Ni/BiOX Ligands/Photoredox | Asymmetric Cross-Coupling | up to 97 | nih.gov |

| Biocatalysis | Engineered ω-Transaminase | Asymmetric Amination | Often >99 | nih.govnih.gov |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Addition to Imines | High (varies) | chemrxiv.org |

Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Synthetic Routes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by transforming the traditional trial-and-error approach into a data-driven, predictive science. preprints.org For a target molecule like this compound, these computational tools can optimize the entire synthetic workflow, from pathway design to reaction execution. preprints.orgnih.govchiralpedia.com

Reaction Condition Optimization: ML algorithms, such as Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and enantioselectivity. preprints.org By integrating these algorithms with automated robotic lab systems, researchers can conduct high-throughput screening and dynamically refine reaction conditions in real-time. preprints.org This accelerates the development of a robust and efficient process for the asymmetric reductive amination of 1-(3-bromo-4-methoxyphenyl)ethanone.

Catalyst Design and Selection: ML models can predict the performance of a catalyst for a specific reaction based on its structural features. nih.govaip.org By training on large datasets of known catalyst-substrate combinations, these models can identify which catalyst from a virtual library is most likely to provide high enantioselectivity for the target synthesis. nih.govchiralpedia.com This in-silico screening significantly reduces the experimental effort required to find the ideal catalyst. Unsupervised ML can also be used to assess and quantify the "generality" of different catalyst types, helping researchers select a system that is robust across various substrate analogues. chemrxiv.org

Predictive Enzyme Engineering: In biocatalysis, AI tools like AlphaFold are accelerating the engineering of new enzymes. nih.govresearchgate.net By accurately predicting the 3D structure of a protein from its amino acid sequence, researchers can more effectively use rational design to create enzyme variants with desired properties for synthesizing the target chiral amine. nih.gov

| Stage of Synthesis | AI/ML Application | Objective | Reference |

|---|---|---|---|

| Catalyst Selection | Predictive Modeling (e.g., Random Forest) | Identify the optimal catalyst and ligand for high %ee from a virtual library. | nih.govaip.org |

| Reaction Optimization | Bayesian Optimization / Automated Robotics | Rapidly determine ideal conditions (temperature, solvent, concentration) to maximize yield and selectivity. | preprints.org |

| Biocatalyst Development | Protein Structure Prediction (e.g., AlphaFold) | Guide rational design and directed evolution of enzymes for improved performance. | nih.govresearchgate.net |

| Pathway Design | Retrosynthesis Algorithms | Identify the most efficient and cost-effective multi-step synthetic route. | preprints.org |

Novel Synthetic Applications and Exploration of New Chiral Molecules Derived from this compound

This compound is not just an endpoint but a valuable chiral building block for creating more complex molecules. nbinno.comnih.gov Its utility stems from the presence of three key features: the chiral amine center, the reactive bromo-substituent, and the methoxy (B1213986) group.

As a Chiral Auxiliary and Ligand: The primary amine group allows the molecule to be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction before being cleaved. nih.govresearchgate.netnih.gov Furthermore, it can be elaborated into more complex chiral ligands for asymmetric metal catalysis, where the inherent chirality of the 1-phenylethylamine (B125046) backbone is used to induce enantioselectivity in other reactions. nih.govnih.gov

Derivatization via Cross-Coupling: The carbon-bromine bond on the aromatic ring is a highly versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, can be employed to replace the bromine atom with a wide variety of substituents (e.g., aryl, alkyl, amino, or alkoxy groups). This opens a pathway to a large library of novel chiral molecules derived from the parent amine. Each of these new derivatives retains the original (1S) stereocenter, making this a powerful strategy for structure-activity relationship (SAR) studies in drug discovery.

Exploration of Bioactive Scaffolds: The substituted phenylethylamine motif is a common feature in many biologically active compounds and pharmaceuticals. nih.gov By using this compound as a starting point, researchers can synthesize novel analogues of known drugs or explore entirely new chemical space. For example, the amine could be incorporated into heterocyclic structures or used as a key fragment in the synthesis of potential enzyme inhibitors or receptor modulators, where the specific arrangement of the bromo- and methoxy- groups can be critical for binding and activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with 3-bromo-4-methoxyacetophenone as a precursor. Reduce the ketone group to an amine using a reductive amination protocol (e.g., sodium cyanoborohydride in methanol with ammonium acetate).

- Step 2 : Introduce chirality via chiral resolution using preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Characterization : Confirm intermediates via -NMR (e.g., δ 1.3 ppm for the methyl group adjacent to the amine) and LC-MS (m/z ~244 [M+H]). Purity can be assessed by reverse-phase HPLC (>95%) .

Q. How can researchers ensure enantiopurity of the (1S)-enantiomer during synthesis?

- Methodology :

- Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during asymmetric synthesis to control stereochemistry.

- Post-synthesis resolution via enzymatic kinetic resolution (e.g., lipase-mediated acylation) or chiral chromatography (e.g., Chiralpak IG-3 column) .

- Validate enantiomeric excess (ee) using polarimetry or chiral GC-MS with a β-cyclodextrin column .

Q. What are the solubility and storage recommendations for this compound in laboratory settings?

- Methodology :

- Solubility : Test solubility in DMSO (≥10 mM), ethanol, or aqueous buffers (pH 4–7). For low solubility, use sonication at 37°C for 10–15 minutes .

- Storage : Store as a hydrochloride salt at –20°C in anhydrous DMSO (stable for 1 month) or –80°C for long-term stability (6 months). Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water 9:1).

- Use SHELXT for structure solution and SHELXL for refinement. Key parameters: C–Br bond length (~1.9 Å), C–O–CH torsion angle (~60°) .

- Validate against computational models (e.g., DFT-optimized geometries) to resolve discrepancies in dihedral angles .

Q. What computational methods predict the compound's interaction with biological targets (e.g., GPCRs)?

- Methodology :

- Perform molecular docking (AutoDock Vina) using the crystal structure of homologous receptors (e.g., β-adrenergic receptor, PDB ID: 2RH1).

- Analyze binding affinity (ΔG) and key interactions (e.g., hydrogen bonding with Ser 203, hydrophobic contacts with Phe 290).

- Validate predictions via SPR (surface plasmon resonance) or radioligand binding assays .

Q. How can researchers address contradictions in spectroscopic data (e.g., -NMR splitting patterns)?

- Methodology :

- Re-examine sample purity via LC-MS to rule out impurities.

- Use - COSY or NOESY to confirm coupling between adjacent protons (e.g., methoxy group at δ 3.8 ppm and aromatic protons).

- Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

- Methodology :

- Improve metabolic stability by introducing electron-withdrawing groups (e.g., fluorine) at the 5-position of the phenyl ring.

- Assess logP via shake-flask method (target logP ~2.5) and plasma protein binding via equilibrium dialysis .

- Use PAMPA (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.